8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3’'-O-acetyl-platyconic acid A involves the extraction and purification of saponins from the roots of Platycodon grandiflorum. The extraction process typically uses solvents such as methanol or ethanol, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate the compound .
Industrial Production Methods: The scalability of these methods would depend on optimizing the extraction efficiency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3’'-O-acetyl-platyconic acid A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others, such as acetylation or glycosylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride for acetylation or glycosyl donors for glycosylation.
Major Products Formed: The major products formed from these reactions include various derivatives of 3’'-O-acetyl-platyconic acid A, such as oxidized, reduced, or substituted forms, which may exhibit different biological activities .
Scientific Research Applications
3’'-O-acetyl-platyconic acid A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’'-O-acetyl-platyconic acid A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anti-cancer Activity: It induces apoptosis and inhibits cell proliferation by targeting pathways like PI3K/Akt and p53.
Comparison with Similar Compounds
Platycodin D: Another saponin from Platycodon grandiflorum with similar biological activities.
Platycoside E: A saponin with comparable antioxidant and anti-inflammatory properties.
Polygalacin D: A saponin with similar therapeutic potential in treating metabolic disorders.
Uniqueness: 3’‘-O-acetyl-platyconic acid A is unique due to its specific acetylation at the 3’’ position, which may confer distinct biological activities and pharmacokinetic properties compared to other saponins .
Properties
IUPAC Name |
8a-[3-[4-acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O30/c1-23-40(85-46-38(72)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)42(83-24(2)63)39(73)48(82-23)87-43-34(68)28(65)18-80-49(43)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQGYABNOAMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O30 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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